Cas no 4832-83-1 (5-Quinolinol, 7-methyl-)

5-Quinolinol, 7-methyl- structure
5-Quinolinol, 7-methyl- structure
Product name:5-Quinolinol, 7-methyl-
CAS No:4832-83-1
MF:C10H9NO
MW:159.184562444687
CID:4822584

5-Quinolinol, 7-methyl- Chemical and Physical Properties

Names and Identifiers

    • 5-Quinolinol, 7-methyl-
    • 5-Hydroxy-7-methylquinoline
    • Inchi: 1S/C10H9NO/c1-7-5-9-8(10(12)6-7)3-2-4-11-9/h2-6,12H,1H3
    • InChI Key: XELYUPLMNJLHOQ-UHFFFAOYSA-N
    • SMILES: OC1=CC(C)=CC2C1=CC=CN=2

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 160
  • Topological Polar Surface Area: 33.1
  • XLogP3: 2.6

5-Quinolinol, 7-methyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A189000325-1g
5-Hydroxy-7-methylquinoline
4832-83-1 98%
1g
$1906.61 2023-09-01
Alichem
A189000325-500mg
5-Hydroxy-7-methylquinoline
4832-83-1 98%
500mg
$1066.24 2023-09-01
Alichem
A189000325-250mg
5-Hydroxy-7-methylquinoline
4832-83-1 98%
250mg
$799.03 2023-09-01

Additional information on 5-Quinolinol, 7-methyl-

Exploring the Properties and Applications of 5-Quinolinol, 7-methyl- (CAS No. 4832-83-1)

5-Quinolinol, 7-methyl- (CAS No. 4832-83-1) is a specialized organic compound belonging to the quinoline family. This compound, also referred to as 7-methyl-5-quinolinol, has garnered significant attention in recent years due to its unique chemical structure and versatile applications. Researchers and industry professionals are increasingly interested in 7-methyl quinoline derivatives for their potential in pharmaceuticals, agrochemicals, and material science. The growing demand for functionalized quinoline compounds has made this molecule a subject of numerous studies and commercial explorations.

The molecular structure of 5-Quinolinol, 7-methyl- features a quinoline backbone with a hydroxyl group at the 5-position and a methyl group at the 7-position. This specific substitution pattern contributes to its distinct physicochemical properties, including solubility, stability, and reactivity. Recent advancements in heterocyclic compound synthesis have enabled more efficient production methods for 7-methyl-5-quinolinol, making it more accessible for various applications. The compound's ability to act as a chelating agent and its fluorescence properties have opened new possibilities in sensor development and analytical chemistry.

In the pharmaceutical sector, 5-Quinolinol, 7-methyl- has shown promise as a building block for drug development. Its structural similarity to other bioactive quinoline compounds makes it valuable for creating novel therapeutic agents. Researchers are particularly interested in its potential antimicrobial and anti-inflammatory properties, aligning with current global health priorities. The compound's molecular framework allows for further functionalization, enabling the creation of targeted quinoline-based pharmaceuticals with improved efficacy and reduced side effects.

The agrochemical industry has also recognized the value of 7-methyl-5-quinolinol in developing new crop protection solutions. As sustainable agriculture gains momentum worldwide, there's increasing demand for eco-friendly pesticidal compounds that maintain effectiveness while minimizing environmental impact. The quinoline moiety in this compound offers opportunities for creating selective pesticides that target specific pests without harming beneficial organisms. Recent studies have explored its potential as a precursor for next-generation agrochemicals with improved biodegradability profiles.

Material science applications of 5-Quinolinol, 7-methyl- have expanded significantly in recent years. The compound's ability to coordinate with metal ions makes it valuable for creating advanced functional materials. Researchers are investigating its use in organic semiconductors, luminescent materials, and corrosion inhibitors. The growing field of organic electronics particularly benefits from such quinoline derivatives, as they offer tunable electronic properties and good thermal stability. These characteristics make 7-methyl quinoline derivatives promising candidates for next-generation optoelectronic devices.

From a commercial perspective, the market for 5-Quinolinol, 7-methyl- has seen steady growth, driven by increasing R&D activities across multiple industries. Suppliers and manufacturers are responding to the rising demand for high-purity quinoline compounds by improving production processes and quality control measures. The compound's versatility has made it a valuable intermediate in specialty chemical synthesis, with applications ranging from fine chemicals to advanced material precursors. Current market trends indicate growing interest in customized quinoline derivatives tailored to specific industrial needs.

Environmental considerations surrounding 7-methyl-5-quinolinol have become increasingly important. The chemical industry's focus on green chemistry principles has led to the development of more sustainable synthesis routes for this compound. Researchers are exploring biocatalytic methods and solvent-free reactions to reduce the environmental footprint of quinoline compound production. These efforts align with global sustainability goals and respond to regulatory pressures for cleaner chemical manufacturing processes.

Analytical characterization of 5-Quinolinol, 7-methyl- has benefited from modern spectroscopic techniques. Advanced methods such as high-resolution mass spectrometry and multidimensional NMR have provided deeper insights into its molecular structure and purity. These analytical advancements are crucial for quality assurance in both research and industrial applications of functionalized quinoline compounds. The availability of reliable characterization data has facilitated the compound's adoption in more demanding applications where precise molecular specifications are required.

Future research directions for 7-methyl-5-quinolinol are likely to focus on expanding its application scope. Areas of particular interest include its potential in catalysis, where its chelating properties could be harnessed for novel catalytic systems, and in energy storage applications, where quinoline derivatives show promise for battery technologies. The ongoing exploration of quinoline-based molecular scaffolds in various scientific disciplines suggests that 5-Quinolinol, 7-methyl- will continue to be a valuable compound for innovation across multiple fields.

In conclusion, 5-Quinolinol, 7-methyl- (CAS No. 4832-83-1) represents an important member of the quinoline family with diverse applications and significant research potential. Its unique structural features and adaptable chemistry make it valuable across pharmaceuticals, agrochemicals, and materials science. As scientific understanding of quinoline derivatives deepens and synthetic methodologies improve, the utility of this compound is expected to grow further. The ongoing convergence of chemistry, materials science, and biotechnology promises to unlock new possibilities for this versatile molecule in addressing contemporary scientific and industrial challenges.

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